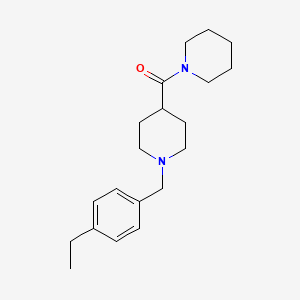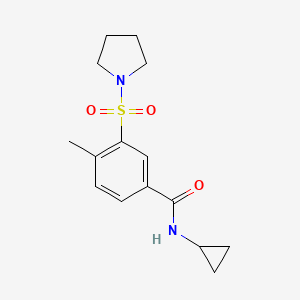
2-(2-bromo-4-ethylphenoxy)-N-4-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-ethylphenoxy)-N-4-pyridinylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BEPA" and is a member of the acetamide class of compounds. BEPA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of BEPA is not fully understood. However, it is believed that BEPA works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
BEPA has been found to have a variety of biochemical and physiological effects. These effects include anti-inflammatory properties, inhibition of cancer cell growth, and potential neuroprotective effects. Additionally, BEPA has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using BEPA in laboratory experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer treatment research. Additionally, BEPA has anti-inflammatory properties, making it a potential treatment for a variety of inflammatory diseases. However, one limitation of using BEPA in laboratory experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings.
将来の方向性
There are a variety of future directions for research on BEPA. One potential area of research is the development of new cancer treatments based on the anti-cancer properties of BEPA. Additionally, research could focus on the potential neuroprotective effects of BEPA and its use in the treatment of neurological disorders. Finally, further research could be conducted on the biochemical and physiological effects of BEPA, with the goal of identifying new potential applications for the compound.
合成法
The synthesis method for BEPA involves the reaction of 2-bromo-4-ethylphenol with pyridine-4-carboxylic acid followed by the addition of acetic anhydride. This reaction results in the formation of BEPA as a white crystalline solid. The purity of BEPA can be improved through recrystallization or chromatography techniques.
科学的研究の応用
BEPA has been used in a variety of scientific research applications, including studies on the effects of the compound on cancer cells, inflammation, and neurological disorders. BEPA has been found to have anti-inflammatory properties, making it a potential treatment for diseases such as arthritis. Additionally, BEPA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-11-3-4-14(13(16)9-11)20-10-15(19)18-12-5-7-17-8-6-12/h3-9H,2,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBVMUPEAOVNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)







![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
